CETP Inhibition: Sub-Micromolar IC50 Advantage Over Five In-Class Oxoacetamido-Benzamide Comparators
In a head-to-head in vitro CETP inhibition assay performed under identical conditions, compound 9g (4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoacetamido)benzamide) achieved an IC50 of 0.96 μM, representing the highest potency within the seven-compound 9a–g series [1]. The closest analog, 9f (X=CF₃, Y=CH₃), exhibited substantially weaker inhibition, while compounds 9a–e displayed IC50 values above 5 μM or lacked quantifiable inhibition at the tested concentrations [1].
| Evidence Dimension | CETP inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.96 μM (compound 9g) |
| Comparator Or Baseline | Compounds 9a (IC50 >10 μM), 9b (IC50 >10 μM), 9c (IC50 ≈8.2 μM), 9d (IC50 >10 μM), 9e (IC50 ≈6.5 μM), 9f (IC50 ≈2.5 μM); all measured in the same assay [1] |
| Quantified Difference | 9g is approximately 2.6-fold more potent than 9f, >6.8-fold more potent than 9e, and >10-fold more potent than 9a, 9b, and 9d |
| Conditions | In vitro fluorescence-based CETP activity assay; recombinant human CETP; donor/acceptor lipoprotein particles; compounds tested at multiple concentrations in triplicate [1] |
Why This Matters
Procurement or selection of this specific compound (9g) is essential when sub-micromolar CETP inhibition is required, as even the closest structural neighbor (9f) provides more than 2.5-fold weaker target engagement under identical assay conditions.
- [1] Khalaf, R.A., NasrAllah, A., Jarrar, W. & Sabbah, D.A. (2022). Cholesteryl ester transfer protein inhibitory oxoacetamido-benzamide derivatives: Glide docking, pharmacophore mapping, and synthesis. Brazilian Journal of Pharmaceutical Sciences, 58, e20028. DOI: 10.1590/s2175-97902022e20028 View Source
